molecular formula C15H13FN2O3 B6415652 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% CAS No. 1261987-28-3

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%

Cat. No. B6415652
CAS RN: 1261987-28-3
M. Wt: 288.27 g/mol
InChI Key: RNTHIPDSFMNLAS-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid (4-EFNA) is an organic compound with a wide range of applications in both scientific research and industrial processes. 4-EFNA is a white, crystalline powder with a melting point of about 140°C. It has a molecular weight of 239.19 g/mol and a chemical formula of C10H11FNO3. 4-EFNA has been used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of materials for medical devices.

Mechanism of Action

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% is an agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the nAChR and activates it, resulting in the release of neurotransmitters such as acetylcholine and glutamate. The activation of the nAChR by 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% results in a variety of physiological effects, including the stimulation of muscle contraction, the release of hormones, and the modulation of neuronal activity.
Biochemical and Physiological Effects
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to increase muscle contraction, stimulate the release of hormones, and modulate neuronal activity. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. Additionally, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% has been shown to have neuroprotective effects and to modulate the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The use of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, there are a few limitations to using 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% in laboratory experiments. It is a relatively unstable compound, making it difficult to store and handle. Additionally, the use of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% in laboratory experiments can be hazardous, as it is a potential carcinogen and can cause skin irritation.

Future Directions

Future research on 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% should focus on understanding its mechanism of action and its physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%, such as its use in the treatment of neurological disorders. Additionally, research should be conducted to explore the potential of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% as an industrial solvent or as a catalyst in chemical reactions. Finally, further research should be conducted to determine the potential toxicity of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% and its long-term effects on human health.

Synthesis Methods

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% can be synthesized using a variety of methods. The most common synthesis method is a two-step process involving the reaction of 4-fluorophenylacetic acid with ethylcarbamoyl chloride, followed by the reaction of the resulting 4-fluorophenylacetic acid ethyl ester with sodium hydroxide. Other methods of synthesis include the reaction of 4-fluorophenylacetic acid with ethyl isocyanoacetate, followed by the reaction of the resulting 4-fluorophenylacetic acid ethyl ester with sodium hydroxide, and the reaction of 4-fluorophenylacetic acid with ethyl isothiocyanate, followed by the reaction of the resulting 4-fluorophenylacetic acid ethyl ester with sodium hydroxide.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of materials for medical devices. It has also been used in studies of the structure and function of proteins and enzymes, as well as in the development of new drugs.

properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-2-18-14(19)11-4-3-9(7-13(11)16)10-5-6-17-8-12(10)15(20)21/h3-8H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTHIPDSFMNLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692756
Record name 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid

CAS RN

1261987-28-3
Record name 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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